2-amino-N-(1,3-thiazol-2-yl)pentanamide
Description
2-Amino-N-(1,3-thiazol-2-yl)pentanamide is a synthetic small molecule with the molecular formula C₈H₁₃N₃OS (molecular weight: 199.27 g/mol) . Structurally, it features a pentanamide backbone substituted with a 1,3-thiazol-2-yl group, a heterocyclic moiety known for its role in modulating biological activity . The compound is available as a dihydrochloride salt (CAS: 1423023-92-0) for pharmaceutical research, primarily as a drug intermediate .
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-6(9)7(12)11-8-10-4-5-13-8/h4-6H,2-3,9H2,1H3,(H,10,11,12) |
InChI Key |
RTGNRQVQPOLBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=NC=CS1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)pentanamide typically involves the reaction of 2-aminothiazole with a suitable pentanoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-amino-N-(1,3-thiazol-2-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Linked Pentanamide Derivatives
Compound 15 : 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide
- Structure: Differs by a 4-phenylthiazol-2-yl group and a nitroguanidino substituent.
- Activity : Exhibits antimicrobial activity with MIC values of 8 µg/mL (E. coli) and 5 µg/mL (S. aureus), outperforming the parent compound in potency .
- Key Insight: The nitroguanidino group enhances hydrogen-bonding interactions with microbial targets, improving efficacy .
Compound 16 : 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide
- Structure : Incorporates a 4-chlorophenyl-thiazole group.
- Activity : Shows increased antimicrobial activity (MIC: 11 µg/mL for E. coli), highlighting the role of electron-withdrawing substituents in boosting potency .
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
- Structure : Replaces the pentanamide with a benzamide core and adds a triazole-sulfanyl group.
- Activity : Shares structural similarity with nitazoxanide (similarity score: 0.685), a broad-spectrum anti-infective, but with reduced potency due to steric hindrance from the triazole .
Non-Thiazole Pentanamide Analogs
N-(4-Methoxyphenyl)pentanamide
- Structure : Simplified derivative lacking the thiazole ring.
- Activity : Demonstrates anthelmintic activity comparable to albendazole, with lower cytotoxicity (tested on SH-SY5Y and Vero cell lines) .
- Drug-Likeness : Complies with Lipinski’s rule of five, topological polar surface area (TPSA) of 65.5 Ų , and logP of 2.1 , indicating favorable oral bioavailability .
N4-Valeroylsulfanilamide (N-[4-(aminosulfonyl)phenyl]pentanamide)
- Structure : Features a sulfonamide group instead of thiazole.
- Activity : Sulfonamide moiety enhances solubility and target binding, though antimicrobial data are unspecified .
- Synthesis : Prepared via amidation, yielding a melting point of 208–209°C and IR absorption at 1669 cm⁻¹ (amide C=O stretch) .
Structural Analogs with Heterocyclic Variations
2-(1,3-Dioxoisoindol-2-yl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pentanamide
- Structure : Substitutes thiazole with 1,3,4-thiadiazol-2-yl and adds an isoindole-dione group.
- Impact : The thiadiazole and isoindole groups may improve π-π stacking with enzyme active sites, though biological data are unavailable .
N-(1,3-Benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
- Structure : Benzothiazole replaces thiazole, and isoindole-dione enhances rigidity.
- Potential: Benzothiazole’s aromaticity could enhance binding to hydrophobic pockets in targets like kinases or proteases .
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Thiazole vs. Benzothiazole : Thiazole derivatives generally show higher antimicrobial activity than benzothiazole analogs, likely due to reduced steric bulk .
Role of Substituents : Electron-withdrawing groups (e.g., nitro, chloro) on the thiazole ring enhance antimicrobial potency by improving target binding .
Amide Backbone Flexibility: The pentanamide chain in 2-amino-N-(1,3-thiazol-2-yl)pentanamide provides conformational flexibility, facilitating interactions with diverse biological targets compared to rigid analogs like isoindole derivatives .
Salt Forms : The dihydrochloride salt improves solubility and stability, critical for in vivo applications .
Biological Activity
2-amino-N-(1,3-thiazol-2-yl)pentanamide is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential as an anti-inflammatory and anticancer agent, primarily through its interactions with various enzymes and cellular pathways. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole ring that enhances its reactivity. Its structure allows for unique interactions with biological targets, contributing to its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C8H15N3OS |
| Molecular Weight | 189.29 g/mol |
| Functional Groups | Amino group, thiazole ring |
2-amino-N-(1,3-thiazol-2-yl)pentanamide primarily functions through enzyme inhibition. It has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). By binding to these enzymes' active sites, the compound can effectively reduce inflammation and tumor growth.
Enzyme Inhibition
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Matrix Metalloproteinases (MMPs) : Critical for tissue remodeling and cancer metastasis.
Biological Activity
Research indicates that 2-amino-N-(1,3-thiazol-2-yl)pentanamide exhibits various biological activities:
- Anti-inflammatory Effects : The compound's ability to inhibit COX suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Studies have demonstrated that it can reduce tumor cell proliferation by inhibiting MMPs, which play a role in cancer metastasis.
Case Studies
- Inhibition of Tumor Growth : In vitro studies showed that treatment with 2-amino-N-(1,3-thiazol-2-yl)pentanamide resulted in a significant reduction in the proliferation of cancer cell lines. For example, a study reported an IC50 value of 15.57 µM against cisplatin-resistant cell lines, indicating potent anticancer activity .
- Anti-inflammatory Activity : Experimental models demonstrated that this compound effectively reduced markers of inflammation in animal models, supporting its use as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
A comparative study highlighted the unique properties of 2-amino-N-(1,3-thiazol-2-yl)pentanamide against other thiazole derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2,4-Dimethylphenyl)formamide | Lacks pentanamide chain | Different biological activities |
| N-(3,4-Dimethylphenyl)pentanamide | Similar structure but different substituents | Varies in enzyme inhibition profile |
| 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-benzamide | Contains additional benzamide structure | Enhanced binding affinity due to additional ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
